5-Chloro-2-methoxy-N-(4-sulfamoylphenethyl)benzamide
Overview
Description
NLRP3 Inflammasome Inhibitor I is a compound specifically designed to inhibit the activity of the NLRP3 inflammasome, a protein complex that plays a crucial role in the body’s inflammatory response. The NLRP3 inflammasome is involved in the activation of caspase-1, which subsequently leads to the maturation and release of pro-inflammatory cytokines such as interleukin-1β and interleukin-18 . Dysregulation of the NLRP3 inflammasome has been linked to various inflammatory and autoimmune diseases, making its inhibition a promising therapeutic strategy .
Mechanism of Action
Target of Action
The primary target of 5-Chloro-2-methoxy-N-(4-sulfamoylphenethyl)benzamide, also known as NLRP3i, is the NLRP3 inflammasome . The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the immune response, particularly in the production of pro-inflammatory cytokines .
Mode of Action
NLRP3i interacts with the NLRP3 inflammasome, inhibiting its activity . This inhibition results in a decrease in the production of pro-inflammatory cytokines, thereby reducing inflammation .
Biochemical Pathways
The NLRP3 inflammasome is part of the innate immune response and is involved in the activation of caspase-1, which leads to the processing and release of pro-inflammatory cytokines IL-1β and IL-18 . By inhibiting the NLRP3 inflammasome, NLRP3i disrupts this pathway, reducing inflammation .
Result of Action
The inhibition of the NLRP3 inflammasome by NLRP3i leads to a reduction in the production of pro-inflammatory cytokines . This can help to alleviate symptoms in conditions characterized by excessive inflammation .
Preparation Methods
The synthesis of NLRP3 Inflammasome Inhibitor I involves several key steps:
Synthetic Routes and Reaction Conditions: The compound is typically synthesized through a multi-step organic synthesis process. This may involve the use of specific reagents and catalysts to achieve the desired chemical structure.
Industrial Production Methods: Industrial production of NLRP3 Inflammasome Inhibitor I would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
NLRP3 Inflammasome Inhibitor I undergoes several types of chemical reactions:
Oxidation and Reduction: These reactions are essential in modifying the oxidation state of the compound, which can influence its biological activity.
Substitution Reactions: These reactions involve the replacement of one functional group with another, which can be crucial for fine-tuning the compound’s properties.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions.
Major Products Formed: The primary product of these reactions is the NLRP3 Inflammasome Inhibitor I itself, with potential side products depending on the specific reaction conditions used.
Scientific Research Applications
NLRP3 Inflammasome Inhibitor I has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the NLRP3 inflammasome and its role in various chemical pathways.
Biology: The compound is employed in cellular and molecular biology research to investigate the mechanisms of inflammation and immune response.
Medicine: NLRP3 Inflammasome Inhibitor I is being explored as a potential therapeutic agent for treating inflammatory and autoimmune diseases, such as rheumatoid arthritis, gout, and neurodegenerative disorders like Alzheimer’s disease
Comparison with Similar Compounds
NLRP3 Inflammasome Inhibitor I can be compared with other similar compounds:
Similar Compounds: Other NLRP3 inhibitors include compounds like CRID3 and MCC950, which also target the NLRP3 inflammasome but may have different binding sites or mechanisms of action
Uniqueness: NLRP3 Inflammasome Inhibitor I is unique in its specific binding affinity and selectivity for the NLRP3 protein.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4S/c1-23-15-7-4-12(17)10-14(15)16(20)19-9-8-11-2-5-13(6-3-11)24(18,21)22/h2-7,10H,8-9H2,1H3,(H,19,20)(H2,18,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWWTCSJLGHLRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1057660 | |
Record name | N-(2-(4-sulfamoyl)phenyl)ethyl-5-chloro-2-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1057660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16673-34-0 | |
Record name | N-[2-[4-(Aminosulfonyl)phenyl]ethyl]-5-chloro-2-methoxybenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16673-34-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-(5-Chloro-2-methoxybenzamido)ethyl)phenylsulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016673340 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-(4-sulfamoyl)phenyl)ethyl-5-chloro-2-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1057660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[2-[4-(aminosulphonyl)phenyl]ethyl]-5-chloro-2-methoxybenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.005 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(2-(5-CHLORO-2-METHOXYBENZAMIDO)ETHYL)PHENYLSULFONAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TF6P2NUB5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.